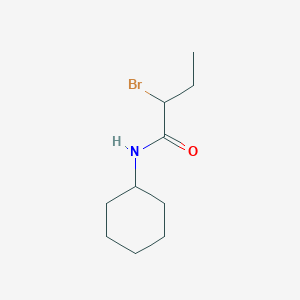

2-bromo-N-cyclohexylbutanamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N-cyclohexylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUMGAJCRZWJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586130 | |

| Record name | 2-Bromo-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905810-22-2 | |

| Record name | 2-Bromo-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N Cyclohexylbutanamide and Analogues

Established Direct Halogenation Protocols

Direct α-halogenation of carbonyl compounds, including amides, is a fundamental transformation in organic synthesis. fiveable.mewikipedia.org The reaction typically proceeds through an enol or enolate intermediate, which acts as a nucleophile, attacking an electrophilic halogen source. wikipedia.orgwordpress.com For amides like N-cyclohexylbutanamide, this involves the substitution of a hydrogen atom on the carbon adjacent (the α-position) to the carbonyl group with a bromine atom.

The α-bromination of amides and related carbonyl compounds can be achieved using various brominating agents under specific reaction conditions. The choice of reagent and conditions is crucial for achieving high yields and minimizing side products. wikipedia.org

One of the most common methods for α-bromination is the use of N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org NBS is a convenient and selective source of electrophilic bromine. The reaction is often catalyzed by acid, which facilitates the formation of the enol intermediate necessary for the reaction to occur. wikipedia.orgwikipedia.orgmasterorganicchemistry.com For instance, the α-bromination of carbonyl derivatives like hexanoyl chloride has been successfully carried out using NBS with acid catalysis. wikipedia.org In addition to NBS, molecular bromine (Br₂) in an acidic solvent such as acetic acid is also a classic method for the α-halogenation of ketones and is applicable to amides. wikipedia.orgmasterorganicchemistry.com

The reaction conditions for these brominations are critical. Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen. wordpress.com This is because the introduction of an electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation, thus slowing down subsequent halogenations. pressbooks.pub In contrast, base-promoted halogenation can lead to multiple substitutions because the inductive effect of the first halogen increases the acidity of the remaining α-hydrogens, making them easier to remove. wordpress.compressbooks.pub

| Brominating Agent | Typical Catalyst/Solvent | Key Characteristics | Citation |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr, AcOH), CCl₄, Et₂O | Mild and selective; often used for allylic and benzylic brominations but also effective for α-bromination of carbonyls. Can be catalyzed by ammonium (B1175870) acetate. | wikipedia.orgmasterorganicchemistry.comresearchgate.net |

| Bromine (Br₂) | Acetic Acid (AcOH), HBr | Classic and effective reagent; acid catalysis promotes enol formation for the reaction. | wikipedia.orgmasterorganicchemistry.com |

| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid (TFA) | Effective for brominating moderately deactivated arenes and can be applied to other systems. | beilstein-journals.orgorganic-chemistry.org |

| Copper(II) Bromide (CuBr₂) | Self-catalyzing or with added acid | Can act as both a catalyst and bromine source, proceeding through a copper-bound enolate to generate an α-bromo carbonyl intermediate. | princeton.edu |

When the α-carbon of the butanamide is a stereocenter, controlling the stereochemical outcome of the bromination reaction becomes a significant challenge and a key synthetic goal. The formation of an achiral enol or enolate intermediate during the reaction typically leads to a racemic mixture of the α-bromo product. libretexts.org Therefore, developing stereoselective methods is crucial for synthesizing enantiomerically pure compounds.

Several strategies have been developed to achieve stereocontrol in α-halogenations. One approach involves the use of chiral catalysts. Bifunctional organocatalysts, for example, have been successfully applied in the enantioselective synthesis of axially chiral benzamides through electrophilic bromination. beilstein-journals.org These catalysts work by creating a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org

Another strategy involves substrate control, where a chiral auxiliary is attached to the amide. This auxiliary can direct the incoming bromine to one face of the molecule, leading to a diastereoselective reaction. For example, stereoselective bromo-lactonizations of olefinic amides have been achieved using this principle. researchgate.net

Furthermore, the stereochemical outcome of reactions involving α-bromo amides can be controlled in subsequent substitution steps. Research has shown that the displacement of bromine in chiral 2-bromopropanamides can proceed with either inversion or retention of configuration depending on the reagents used. acs.org For example, using soluble silver salts (Ag+) tends to promote inversion of configuration, while solid silver oxide (Ag₂O) promotes retention. acs.org This allows for the synthesis of either stereoisomer from a single chiral α-bromo amide precursor. The synthesis of 2-(S)-bromoamides with retention of configuration has also been reported starting from natural amino acids, proceeding through a diazotization-halogenation process where the neighboring carboxyl group assists in the reaction. nih.gov

Alternative Synthetic Routes to N-Cyclohexylbutanamide Frameworks

An alternative to direct bromination involves first synthesizing the core N-cyclohexylbutanamide structure and then performing the bromination in a separate step. This approach allows for greater flexibility and can be advantageous if the starting materials for the amidation are more readily available or if the direct bromination of the butanamide is low-yielding or produces unwanted side products.

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. acs.org The most straightforward method to form N-cyclohexylbutanamide is the reaction of a butanoic acid derivative with cyclohexylamine (B46788). A common and effective method involves the use of an acyl chloride, such as butanoyl chloride, which reacts readily with cyclohexylamine to form the desired amide and a hydrochloride salt of the amine. khanacademy.orgchemguide.co.ukdocbrown.info Typically, an extra equivalent of the amine or another base is used to neutralize the HCl produced during the reaction. chemguide.co.uk

Alternatively, the amide can be formed directly from butanoic acid using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide range of coupling agents are available, though only a select few are used on a large scale due to considerations of cost, safety, and efficiency. acs.org One example is the use of n-propanephosphonic acid anhydride (B1165640) (T3P) in combination with a base like pyridine, which has been shown to be a mild and robust method for forming amides with low risk of epimerization for chiral substrates. nih.gov

| Method | Reagents | Key Characteristics | Citation |

|---|---|---|---|

| Acyl Chloride Method | Butanoyl chloride, Cyclohexylamine, Base (e.g., excess amine, pyridine) | A highly reactive and generally high-yielding traditional method. | khanacademy.orgchemguide.co.ukdocbrown.info |

| Acid Anhydride Method | Butanoic anhydride, Cyclohexylamine | Another classical method, generally less reactive than the acyl chloride method. | docbrown.info |

| Coupling Reagent Method | Butanoic acid, Cyclohexylamine, Coupling agent (e.g., T3P, COMU) | Allows direct use of the carboxylic acid; conditions can be tuned for mildness and to prevent racemization. | nih.govacs.org |

| Biocatalysis | Butanoic acid, Cyclohexylamine, Enzyme (e.g., lipase) | Offers high selectivity and mild, environmentally friendly conditions, avoiding racemization. | rsc.org |

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for forming C-N bonds. Copper-catalyzed reactions are particularly attractive due to the low cost and toxicity of copper compared to other metals. beilstein-journals.org A notable development is the copper-catalyzed C-H amidation, which allows for the direct formation of N-alkyl amides from alkanes. nih.govd-nb.info

For the synthesis of N-cyclohexylbutanamide analogues, research has shown that amides can be coupled directly with cyclohexane (B81311). nih.govbeilstein-journals.org For example, heating an amide in cyclohexane in the presence of a copper catalyst like Cu(acac)₂ and an oxidant like di-tert-butyl peroxide (t-BuOOt-Bu) can yield the corresponding N-cyclohexyl amide. nih.govd-nb.infobeilstein-journals.org Mechanistic studies suggest that this reaction proceeds via a radical pathway where a tert-butoxy (B1229062) radical abstracts a hydrogen atom from cyclohexane, and the resulting cyclohexyl radical combines with a copper-amide complex. acs.org While this method directly produces the N-cyclohexyl amide framework, it represents an advanced strategy that bypasses the traditional step-wise synthesis.

Furthermore, copper catalysis is also relevant to the halogenation step. A one-step synthesis of α-amino carbonyls has been developed using catalytic copper(II) bromide. princeton.edu This process is thought to proceed through the in-situ formation of an α-bromo carbonyl intermediate, which is then immediately displaced by an amine. princeton.edu This demonstrates the dual role copper can play in both the formation of the α-bromo intermediate and potentially in the C-N bond-forming step itself.

Scalable Production Methods and Industrial Relevance of 2-Bromo-N-cyclohexylbutanamide Synthesis

The transition of a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges, including cost, safety, environmental impact, and robustness of the process. acs.org For a compound like this compound, both the amidation and the bromination steps must be considered for scalability.

Amidation reactions are among the most frequently used in the pharmaceutical and chemical industries. acs.org However, many traditional methods rely on hazardous solvents and stoichiometric coupling reagents that generate significant waste. acs.org There is a strong drive towards developing more sustainable and scalable amidation protocols. Recent advances include the use of continuous slurry-flow technology to perform amidations in water, which can achieve high productivity (up to kilograms per day) while minimizing the use of organic solvents. acs.orgchemrxiv.org The selection of reagents for large-scale amidation is critical, with factors like cost, safety, and ease of product isolation being paramount. acs.org

Similarly, for the bromination step, scalability requires moving away from hazardous or expensive reagents where possible. While methods using LDA at very low temperatures are common in the lab, they are often not practical for large-scale synthesis. beilstein-journals.org The development of processes that can be run at ambient temperature and pressure, and that use more manageable reagents like NBS, is crucial. researchgate.net Innovative methods, such as two-phase reaction systems for the synthesis of related α-bromolactones, have been developed to be more cost-effective and suitable for scale-up. beilstein-journals.org Such principles could be applied to the synthesis of α-bromo amides to make their production more industrially viable. The biocatalytic synthesis of amides also presents a highly attractive route for industrial processes, as it avoids harsh chemicals and can offer high optical purity, as demonstrated in the synthesis of L-prolinamide. rsc.org

Chemical Reactivity and Mechanistic Pathways of 2 Bromo N Cyclohexylbutanamide

Nucleophilic Substitution Reactions at the α-Bromine Center

The carbon atom bonded to the bromine, being an α-carbon to the carbonyl group, is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of α-haloamides, allowing for the introduction of a variety of functional groups. nih.gov The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the carbon atom, leading to the displacement of the bromide ion as the leaving group.

Amination Reactions with Diverse Nucleophiles

The replacement of the α-bromine atom with a nitrogen-containing nucleophile is a significant transformation, leading to the formation of α-amino amides. These products are valuable as they represent subunits of peptides and have been utilized as building blocks for various heterocyclic compounds. nih.gov The reaction typically proceeds by the attack of an amine on the electrophilic α-carbon. Both primary and secondary amines can be employed as nucleophiles, leading to the corresponding secondary and tertiary α-amino amides, respectively. researchgate.net The use of excess amine is often necessary to act as a base to neutralize the hydrogen bromide formed during the reaction and to prevent the newly formed α-amino amide from reacting further. acs.org

The stereochemistry of this reaction generally proceeds with an inversion of configuration at the α-carbon, a characteristic feature of the SN2 mechanism. nih.gov The reaction rate and yield can be influenced by the nature of the amine nucleophile, the solvent, and the presence of a base.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Ammonia (B1221849) | Excess NH₃, sealed tube, heat | 2-amino-N-cyclohexylbutanamide | - | acs.org |

| Benzylamine | Benzylamine, Et₃N, CH₂Cl₂ | 2-(benzylamino)-N-cyclohexylbutanamide | - | nih.gov |

| Piperidine | Piperidine, K₂CO₃, CH₃CN | N-cyclohexyl-2-(piperidin-1-yl)butanamide | - | nih.gov |

Thiolation Reactions

Thiolation involves the substitution of the α-bromine atom with a sulfur-containing nucleophile, typically a thiol (R-SH) or a thiolate anion (RS⁻). This reaction leads to the formation of α-thio amides. Thiolate anions, being strong nucleophiles, readily displace the bromide ion in an SN2 fashion. sigmaaldrich.com These reactions are valuable for the synthesis of sulfur-containing amino acid analogues and other biologically relevant molecules. The reaction is generally carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Hydrosulfide | NaSH, aqueous solution | N-cyclohexyl-2-mercaptobutanamide | - | sigmaaldrich.com |

| Thiophenol | Thiophenol, NaH, THF | N-cyclohexyl-2-(phenylthio)butanamide | - | sigmaaldrich.com |

Exploration of Other Nucleophilic Displacements

Beyond amination and thiolation, the α-bromine atom can be displaced by a variety of other nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) provides a route to α-azido amides, which are versatile intermediates that can be subsequently reduced to α-amino amides. The use of azide as a nucleophile is often preferred over ammonia for preparing primary amines as it prevents overalkylation. masterorganicchemistry.com

Cyanide ions (e.g., from KCN or NaCN) can also act as nucleophiles, leading to the formation of α-cyano amides. This reaction introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, offering a pathway for further molecular elaboration.

Reductive Transformations of the Butanamide Moiety

The butanamide portion of 2-bromo-N-cyclohexylbutanamide can undergo reductive transformations under specific conditions. These reductions can be directed selectively towards the α-bromo group or can involve the cleavage of the amide bond itself.

Selective Reduction of the α-Bromo Group

The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond, a process known as reductive dehalogenation. This transformation effectively removes the bromine atom, yielding N-cyclohexylbutanamide. This can be achieved using various reducing agents. For instance, electrochemical methods have been employed for the debromination of 2-bromo-N-arylacetamides. Catalytic hydrogenation is another common method for the reduction of alkyl halides.

| Reagent | Conditions | Product | Yield (%) | Reference |

| H₂/Pd-C | Catalytic Pd/C, H₂ atmosphere | N-cyclohexylbutanamide | - | mdpi.com |

| NaBH₄/NiCl₂ | Sodium borohydride, Nickel(II) chloride | N-cyclohexylbutanamide | - | acs.org |

Reductive Cleavage of the Amide Bond

The amide bond, while generally stable, can be cleaved under reductive conditions. The cleavage of the C-N bond in amides typically requires strong reducing agents. For N-substituted amides, such as this compound, reductive cleavage can lead to the corresponding amine (cyclohexylamine) and an alcohol derived from the butanoyl portion. However, the presence of the α-bromo substituent complicates this transformation, as it may also be reduced.

More controlled methods for amide bond cleavage have been developed. For instance, conversion of the amide to a more reactive species, such as a thioamide followed by reduction, can facilitate cleavage. Alternatively, specific catalytic systems can promote the reductive cleavage of amide bonds. nih.gov The selective cleavage of the amide bond without affecting other functional groups is a challenging but valuable transformation in organic synthesis. rsc.org

| Amide Substrate | Reagents and Conditions | Products | Reference |

| N-cyclohexylbenzamide | BEt₃-KOtBu, PhSiH₃, THF, 50 °C | N-cyclohexylbenzylamine | sci-hub.se |

| N-Boc-N-cyclohexylbenzamide | [CpNi(IPr)Cl], Aniline | N-phenylbenzamide, Cyclohexylamine (B46788) | semanticscholar.org |

Oxidative Reactions of the Butanamide Structure

The butanamide structure in this compound presents sites susceptible to oxidative transformations, particularly at the nitrogen and the adjacent carbon atoms of the cyclohexyl and acyl groups. While specific studies on this compound are not extensively documented, the reactivity can be inferred from research on analogous N-substituted amides and amines.

A significant area of research involves the use of oxoammonium salts as catalysts for the oxidation of N-substituted amines and their derivatives. nih.govchemrxiv.orgchemrxiv.org These reactions typically proceed via a hydride transfer mechanism. The catalytic cycle is initiated by the abstraction of a hydride ion from the substrate by the oxoammonium ion, which is a potent hydride acceptor. chemrxiv.org For N-substituted amides, this can lead to the formation of imides. chemrxiv.org

The process can be influenced by both the steric and electronic properties of the catalyst and the substrate. chemrxiv.org For instance, the oxidation of various carbamates, sulfonamides, ureas, and amides has been achieved by tuning these properties, allowing for a broad scope of application. nih.govchemrxiv.org The general mechanism involves the generation of an iminium ion intermediate, which can then react further. chemrxiv.org

A proposed catalytic cycle for oxoammonium-catalyzed oxidation is depicted below:

Hydride transfer from the amine derivative to the oxoammonium catalyst.

Recombination of the resulting hydroxylamine (B1172632) and iminium ion.

Reaction with a terminal oxidant.

Elimination to furnish the oxidized product and regenerate the catalyst. chemrxiv.org

The efficiency of such oxidations can be high, with some reactions demonstrated on a large scale using continuous flow setups. chemrxiv.org The choice of oxidant and reaction conditions is crucial to control the selectivity and yield of the desired product.

Detailed Mechanistic Investigations of Primary Reaction Pathways

The primary reaction pathways for this compound are dominated by the reactivity of the α-bromo amide functionality. The presence of the bromine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic substitution.

Nucleophilic Substitution Reactions:

The substitution of the bromine atom can proceed through several mechanistic pathways, including S_N1, S_N2, and pathways involving intramolecular cyclization.

S_N2 Pathway: In a classical S_N2 mechanism, a nucleophile attacks the α-carbon, leading to the displacement of the bromide ion in a single concerted step. This pathway would result in an inversion of stereochemistry if the α-carbon is chiral. Palladium-catalyzed coupling reactions of α-bromo amides have been suggested to proceed through an S_N2 pathway for the oxidative addition step. acs.org

S_N1 Pathway: An S_N1 mechanism would involve the initial, rate-limiting departure of the bromide ion to form a carbocation intermediate. libretexts.org This planar intermediate would then be attacked by a nucleophile from either face, leading to a racemic mixture of products if the starting material is chiral. The stability of the carbocation is a key factor in this pathway.

Aziridinone (B14675917) Intermediate: A significant body of research on the reactivity of α-haloamides points towards the involvement of a highly reactive aziridinone (α-lactam) intermediate. nih.govresearchgate.netresearchgate.net This intermediate is formed through an intramolecular S_N2 reaction where the amide nitrogen acts as the nucleophile, displacing the adjacent bromide.

The formation of the aziridinone intermediate is often facilitated by a base. researchgate.net Once formed, the strained three-membered ring of the aziridinone is readily opened by nucleophiles. The nucleophilic attack can occur at either of the two carbonyl carbons (C2 or C3 of the α-lactam). nih.gov

Attack at the C2 position (the original carbonyl carbon) leads to a "rearranged" product.

Attack at the C3 position (the original α-carbon) leads to a "non-rearranged" product, often with retention of configuration due to a double inversion mechanism (intramolecular cyclization followed by nucleophilic ring-opening). nih.govresearchgate.net

The regioselectivity of the nucleophilic attack on the aziridinone can be influenced by the steric bulk of the substituents on the α-position and the nitrogen atom of the amide. researchgate.net

Table of Potential Nucleophiles and Resulting Products:

| Nucleophile | Potential Product Type | Reaction Pathway | Reference |

| Alcohols/Phenols | N-acyl-N,O-acetals | Remote Nucleophilic Substitution via 1,4-HAT | acs.org |

| Amines | α-amino amides | Nucleophilic Substitution (direct or via aziridinone) | nih.gov |

| Carboxylic acids | α-acyloxy amides | Nucleophilic Substitution | nih.gov |

| Fluoride ion (from AgF) | α-fluoro amides | Nucleophilic Substitution via aziridinone | researchgate.netresearchgate.net |

| Trifluoromethylthiolate (from AgSCF3) | α-trifluoromethylthio amides | Nucleophilic Substitution via aziridinone | researchgate.net |

Radical Pathways:

Transition-metal catalysis can also open up radical pathways for nucleophilic substitution. acs.org In such mechanisms, a radical is generated from the alkyl halide, which can then react with a nucleophile. This approach is particularly useful for reactions involving secondary and tertiary alkyl halides. acs.org

Advanced Applications of 2 Bromo N Cyclohexylbutanamide in Organic Synthesis

Utility as a Versatile Building Block in Complex Chemical Synthesis

The bifunctional nature of 2-bromo-N-cyclohexylbutanamide, characterized by a reactive α-bromo amide moiety, positions it as a valuable precursor for creating more complex molecular architectures. jocpr.com Amides are recognized as stable and versatile building blocks in organic chemistry, and the presence of both a nucleophilic substitution site (the bromine atom) and a modifiable amide group enhances the synthetic potential of this compound. jocpr.comscispace.com

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and functional materials. researchgate.nettandfonline.com While direct synthesis of pyrazines and quinazolinones using this compound is not extensively documented, the reactivity of its functional groups suggests its potential as a precursor.

Pyrazines: The synthesis of 2(1H)-pyrazinones is often achieved through the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. nih.gov The α-bromo group in this compound can be readily substituted by an amino group to form the corresponding α-amino-N-cyclohexylbutanamide. This derivative could then, in principle, undergo cyclocondensation to form a substituted pyrazinone ring. The synthesis of pyrazines from N-allyl malonamides has also been described, highlighting the use of amide-containing structures in forming this heterocyclic core. rsc.org

Quinazolinones: The synthesis of quinazolinones often involves the cyclization of ortho-substituted benzamides. organic-chemistry.org For instance, methods utilizing ortho-halobenzamides demonstrate the utility of a halogen atom in facilitating ring-forming reactions. acs.orgorganic-chemistry.org More relevantly, the use of 2-bromoacetamides has been reported in the multi-step synthesis of quinazolinone analogues, where the bromo-acetamide moiety is reacted to build a portion of the final heterocyclic structure. nih.gov This suggests that this compound could similarly serve as a synthon, with the bromo-butanamide portion participating in cyclization reactions to afford quinazolinone scaffolds.

The term "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is crucial for drug discovery and medicinal chemistry. Amides are considered ideal candidates for the synthesis of complex building blocks due to their stability and prevalence in pharmaceuticals. researchgate.net

The N-cyclohexyl amide group is a feature found in molecules with applications in scientific research, where it serves as a building block for more complex structures. Research has demonstrated the functionalization of N-cyclohexyl amides through catalytic reductive processes, showcasing the utility of this moiety in building complex tertiary amine structures. researchgate.net

Furthermore, α-bromo amides are recognized as versatile starting materials for creating a variety of derivatives. tandfonline.comacs.org They can undergo nickel-catalyzed hydroalkylation with alkenes to produce structurally diverse chiral α-alkylalkanoic amides. bohrium.com The ability of the α-bromo group to be transformed into other functional groups, such as hydroxyl or alkoxy groups, further expands its utility. tandfonline.com The combination of the reactive α-bromo position and the N-cyclohexyl amide in one molecule makes this compound a potentially valuable intermediate for generating libraries of compounds for various research applications. The coupling of α-bromoamides with unactivated alkenes to form γ-lactams, a privileged heterocyclic motif in pharmaceuticals, has also been demonstrated, further highlighting the synthetic potential of this class of compounds. nih.gov

Contributions to Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. The development of novel chiral catalysts is a key area of research within this field.

The transformation of this compound into its corresponding chiral amino derivative opens the door to its use in organocatalysis. Chiral primary α-amino amides are known to be valuable bifunctional organocatalysts for a range of asymmetric organic transformations. researchgate.net

Research has shown that chiral bifunctional organocatalysts can be highly effective. For example, a catalyst derived from (S)-2-amino-N-[(1R, 2R)-2-(4-methylphenylsulfonamido)cyclohexyl] butanamide has proven to be efficient for the asymmetric synthesis of 2-amino-4H-chromenes, delivering products in excellent yields and with high enantioselectivities. mdpi.com This catalyst is a derivative of the amino-amide core that would result from the amination of this compound, demonstrating the potential of this scaffold in enantioselective catalysis. The development of such catalysts is a significant area of interest, as they offer less expensive and more accessible alternatives to other primary amino organocatalysts. researchgate.net

The efficacy of amino-amide based organocatalysts stems from their bifunctional nature, possessing both a Brønsted acid site (the amide N-H) and a Brønsted base site (the primary amine). researchgate.net This allows for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction.

In a typical reaction, such as an aldol (B89426) reaction, the primary amine of the catalyst condenses with a ketone to form a chiral enamine intermediate. mdpi.com The amide portion of the catalyst can then activate the aldehyde electrophile through hydrogen bonding. mdpi.comnih.gov This dual activation within a well-defined chiral environment controls the stereochemical outcome of the reaction, leading to high enantioselectivity. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the transition-state structures and rationalize the observed stereoselectivity. mdpi.com For amino amide catalysts, these studies often highlight the importance of hydrogen bonding and electrostatic interactions in achieving high selectivity. mdpi.com While specific mechanistic studies on catalysts directly derived from this compound are not available, the principles established for other primary α-amino amide catalysts provide a strong framework for understanding their potential catalytic behavior. nih.govrsc.org

Role as a Precursor in Specialized Materials Chemistry Research

The application of this compound in materials chemistry is an emerging area of interest. The presence of both a polymerizable group (potentially via the amide) and a reactive functional group (the bromine atom) suggests its potential as a monomer or a functional additive in the synthesis of specialized polymers and materials.

N-substituted amides are used in the synthesis of various polymers. tandfonline.com For instance, N-substituted polyether-block-amide (PEBA) copolymers have been prepared through melt polycondensation. mdpi.com The properties of the resulting polymers, such as crystallinity and thermal stability, can be tuned by the nature of the N-substituent. mdpi.com The polymerization of N-substituted acrylamides has also been studied to create active polymer materials. researchgate.netrdd.edu.iq

The bromine atom in this compound offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking reactions. While the direct use of this compound as a monomer has not been extensively reported, its structural features are analogous to other functional monomers used in materials science. Carboxamides in general are used as building blocks for advanced materials such as liquid crystals, photovoltaic materials, and sensors. jocpr.com The unique combination of functional groups in this compound makes it a candidate for future research in the development of novel functional polymers and materials.

Spectroscopic and Advanced Structural Elucidation of 2 Bromo N Cyclohexylbutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy would be instrumental in identifying the various proton environments in 2-bromo-N-cyclohexylbutanamide. The spectrum would be characterized by signals corresponding to the ethyl group, the methine (CH) proton adjacent to the bromine atom, the amide N-H proton, and the protons of the cyclohexyl ring.

Expected ¹H NMR Data (Predicted):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ (butanamide chain) | ~1.0-1.2 | Triplet (t) | ~7.0 | 3H |

| CH₂ (butanamide chain) | ~1.8-2.1 | Multiplet (m) | - | 2H |

| CH-Br | ~4.2-4.5 | Triplet (t) or Doublet of Doublets (dd) | ~7.0 | 1H |

| N-H (amide) | ~5.5-7.0 | Broad singlet (br s) or Doublet (d) | - | 1H |

| CH (cyclohexyl, attached to N) | ~3.6-3.9 | Multiplet (m) | - | 1H |

The proton alpha to the bromine (CH-Br) is expected to be significantly downfield due to the deshielding effect of the electronegative bromine atom. docbrown.infolibretexts.org The protons on the cyclohexyl ring would appear as a complex series of multiplets. The amide proton (N-H) would likely be a broad signal, and its chemical shift could vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Expected ¹³C NMR Data (Predicted):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide carbonyl) | ~168-172 |

| CH-Br | ~50-60 |

| CH (cyclohexyl, attached to N) | ~48-55 |

| CH₂ (butanamide chain) | ~30-35 |

| CH₂ (cyclohexyl) | ~24-34 |

The carbonyl carbon (C=O) would be the most deshielded carbon, appearing at the lowest field. docbrown.info The carbon atom bonded to the bromine (CH-Br) would also be significantly downfield compared to other sp³ hybridized carbons due to the halogen's electronegativity. docbrown.info The ten carbons of the cyclohexyl ring may show several distinct signals depending on their spatial relationship to the amide substituent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₈BrNO), HRMS would be used to confirm its composition. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. msu.edu This results in two molecular ion peaks (M+ and M+2) of almost equal intensity.

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₁₈⁷⁹BrNO + H]⁺ | 248.0648 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer. This is invaluable for confirming the purity of a synthesized compound and verifying its identity. In an LC-MS analysis of a reaction mixture for the synthesis of this compound, the target compound would elute at a specific retention time and its identity would be confirmed by the corresponding mass spectrum, showing the characteristic bromine isotope pattern.

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared Spectroscopy - FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H bond, C-H bonds, the amide C=O (Amide I band), and the N-H bend/C-N stretch (Amide II band).

Expected FT-IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amide) | 3300-3400 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Amide I) | 1640-1680 | Strong |

| N-H Bend (Amide II) | 1520-1570 | Medium-Strong |

The strong absorption from the carbonyl group (C=O) is one of the most identifiable features in the IR spectrum of an amide. docbrown.info The presence of both the Amide I and Amide II bands is characteristic of a secondary amide. The C-H stretching region would show sharp peaks corresponding to the cyclohexyl and butyl groups, while the C-Br stretch would appear in the fingerprint region at lower wavenumbers. docbrown.info

Elemental Composition Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, the expected molecular formula is C₁₀H₁₈BrNO. lookchem.comepa.govchemdiv.comfluorochem.co.ukaaronchem.comsigmaaldrich.com This formula is confirmed by calculating the theoretical mass percentages of carbon (C), hydrogen (H), nitrogen (N), bromine (Br), and oxygen (O) and comparing them with experimental values obtained from a CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer and other elemental analysis methods.

The theoretical elemental composition is derived from the molecular weight of the compound (248.16 g/mol ) and the atomic weights of its constituent elements. chemdiv.comsigmaaldrich.com The validation process involves measuring the percentage of C, H, and N in a pure sample. The results are considered valid if the experimental values are within a narrow margin of error (typically ±0.4%) of the calculated theoretical values. This confirms that the synthesized compound has the correct elemental makeup, providing strong evidence for the proposed structure.

Below is the theoretical elemental composition for this compound.

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 48.40% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 7.31% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 32.20% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.65% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.45% |

| Total | 248.154 | 100.00% |

Advanced Characterization for Supported Systems

When this compound is immobilized on a solid support (e.g., silica, nanoparticles, or a polymer matrix), a range of advanced analytical techniques are employed to characterize the resulting material. These methods provide critical information on thermal stability, morphology, surface composition, and interaction strengths.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a supported system of this compound, TGA reveals its thermal stability and decomposition profile. Studies on related N-cyclohexyl amide structures show that thermal degradation often occurs in multiple stages. For instance, research on γ-L-glutamyl-cyclohexyl amide indicated that the primary decomposition and cleavage of the organic structure occur at temperatures between 200-400°C. ubbcluj.ro Similarly, N-cyclohexyl sulfonamides are reported to be thermally stable up to approximately 200°C. A typical TGA experiment would heat the supported amide from room temperature to several hundred degrees Celsius, with the resulting data indicating the temperature at which the amide begins to decompose and the mass loss associated with the organic component, thus quantifying the loading on the support. ubbcluj.roscispace.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to observe the morphology, size, and dispersion of materials at the nanoscale. If this compound were functionalized onto nanoparticles or a nanostructured support, TEM would be essential for visualizing the results. For example, in studies involving amide-functionalized materials, TEM images confirm the size and shape of the support particles (e.g., nanoparticles) and can show how they are distributed within a larger matrix. researchgate.netosti.gov Analysis of amine-functionalized graphene oxide sheets has used TEM to reveal their layered structure. researchgate.net Good dispersion and a lack of aggregation in TEM images would indicate that the functionalization with the amide has successfully prevented the support particles from clumping together. nih.gov

Field Emission Scanning Electron Microscopy (FE-SEM)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the atoms on the surface of a material (typically the top 1-10 nm). thermofisher.com For a supported system of this compound, XPS would be used to confirm the covalent attachment and identify the chemical states of its constituent elements. malvernpanalytical.comresearchgate.net The analysis would involve acquiring survey spectra to identify all present elements and high-resolution spectra for specific elements like Bromine (Br 3d), Nitrogen (N 1s), Carbon (C 1s), and Oxygen (O 1s). For example, the successful attachment of the molecule to a surface would be confirmed by the presence of a distinct Br 3d peak in the XPS spectrum. researchgate.net Furthermore, analysis of the N 1s peak could confirm the presence of the amide bond, distinguishing it from other nitrogen-containing groups. nih.gov

Temperature-Programmed Desorption (TPD)

Temperature-Programmed Desorption (TPD) is a technique used to study the interactions between adsorbed molecules and a solid surface. hidenanalytical.com In a typical TPD experiment, the supported sample is first dosed with a probe gas and then heated at a controlled rate in an inert or ultra-high vacuum environment. hidenanalytical.comntnu.no A mass spectrometer analyzes the molecules that desorb from the surface as a function of temperature. This data reveals the strength of the surface-adsorbate bond; strongly bound species desorb at higher temperatures. acs.org For a system involving this compound, TPD could be used to study its desorption from a catalyst surface or to characterize the acidic/basic sites on the support by using probe molecules like ammonia (B1221849) (NH₃). ntnu.noacs.org The desorption profile can reveal different binding energies and can be used to quantify the number of active sites on the surface. hidenanalytical.com

Computational and Theoretical Chemistry Studies on 2 Bromo N Cyclohexylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 2-bromo-N-cyclohexylbutanamide. nih.govnrel.gov These computational methods provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

A typical approach involves optimizing the molecular geometry of this compound using a functional such as M06-2X with a basis set like def2-TZVP. nih.govnrel.gov This process identifies the lowest-energy conformation of the molecule. Subsequent calculations can then determine various electronic properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical reactivity and stability. journalijar.com A smaller gap generally suggests higher reactivity.

Furthermore, mapping the electrostatic potential (MEP) onto the electron density surface can visually identify regions prone to electrophilic and nucleophilic attack. journalijar.com For this compound, the electronegative oxygen and bromine atoms would be expected to have a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, regions with positive potential would be targets for nucleophiles.

Natural Bond Orbital (NBO) analysis can provide a more detailed picture of charge distribution and bonding interactions within the molecule. journalijar.com This analysis can quantify the charge on each atom, revealing the polarity of bonds and the extent of electron delocalization. Such information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

| Dipole Moment | - | Overall polarity of the molecule |

Note: The values in this table are for illustrative purposes and would be determined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior in different environments, such as in a solvent.

The conformational flexibility of this compound arises from the rotation around several single bonds, particularly within the N-cyclohexyl and butanamide moieties. MD simulations can identify the most stable conformers and the energy barriers between them. This is achieved by simulating the molecule's trajectory and analyzing the potential energy over time.

For these simulations, an explicit solvent model is often preferred as it provides a more realistic representation of the molecule's environment. nih.gov The simulation would typically run for a duration of nanoseconds to microseconds, depending on the complexity of the system and the desired level of detail. nih.gov Analysis of the resulting trajectory can reveal the population of different conformational states and the frequency of transitions between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Table 2: Key Conformational Dihedral Angles in this compound

| Dihedral Angle | Description | Predicted Stable Conformations (Degrees) |

| C-C-C-Br | Defines the position of the bromine atom | - |

| C-C-N-C | Describes the orientation of the cyclohexyl group relative to the amide | - |

| C-N-C-C (cyclohexyl) | Represents the puckering of the cyclohexane (B81311) ring | - |

Note: The specific angles for stable conformations would be determined from the analysis of MD simulation trajectories.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in investigating the potential reaction pathways of this compound and identifying the associated transition states. This is particularly relevant for understanding its synthesis, degradation, and potential metabolic transformations.

DFT calculations can be used to map the potential energy surface for a given reaction. nih.gov For instance, one could model the nucleophilic substitution of the bromine atom, a common reaction for alkyl bromides. This would involve calculating the energy of the reactants, products, and the transition state connecting them. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Mechanistic studies, often supported by computational data, can elucidate whether a reaction proceeds through, for example, an SN1 or SN2 mechanism. caltech.edu In the context of this compound, the secondary nature of the carbon bearing the bromine atom suggests that both pathways could be possible, and computational modeling can help to distinguish between them.

Furthermore, computational methods can explore the possibility of radical-mediated reactions. nrel.gov The stability of potential radical intermediates can be calculated to assess the feasibility of such pathways. These types of calculations are essential for predicting the products of reactions and for designing synthetic routes.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Nucleophilic Substitution (SN2) | - | - |

| Elimination (E2) | - | - |

Note: The values and geometries in this table are hypothetical and would be the output of specific reaction modeling studies.

Chemoinformatics and Database Integration for Related Analogues

Chemoinformatics tools and the integration of chemical databases are essential for studying this compound in the context of its analogues. frontiersin.org By searching databases like PubChem and ChemSpider, researchers can identify structurally similar compounds and access their known chemical and biological data. nih.govnih.gov

This comparative analysis can reveal structure-activity relationships (SAR). For example, by comparing the properties of this compound with its analogues where the bromine atom is replaced by another halogen, or the cyclohexyl group is substituted, one can infer the role of these specific structural features.

Chemoinformatics can also be used to predict the properties of this compound based on the data available for its analogues. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict biological activity or physicochemical properties. These models are built by correlating the structural features of a set of compounds with their measured activities.

The integration of data from various sources, including computational chemistry results and experimental data from public databases, allows for a more comprehensive understanding of the chemical space around this compound. This can guide the design of new analogues with desired properties for various applications.

Table 4: Information on Analogues of this compound from Chemical Databases

| Analogue Name | CAS Number | Key Differences from this compound | Available Data |

| 2-Bromo-N-cyclopentylbutanamide | 905811-01-0 | Cyclopentyl group instead of cyclohexyl | Physical properties, supplier information. nih.gov |

| 2-Bromo-N,N-dimethylbutanamide | 39221-60-8 | Two methyl groups instead of a cyclohexyl group | Physical properties, supplier information. nih.gov |

| 2-Bromo-N-phenylacetamide | - | Phenyl group instead of cyclohexyl, acetyl group instead of butanoyl | Antifungal activity data. researchgate.net |

Structure Reactivity Relationships in 2 Bromo N Cyclohexylbutanamide Derivatives and Analogues

Influence of α-Substituent Variations on Reaction Outcomes

The nature of the substituent at the α-carbon—the carbon atom bearing the bromine—plays a pivotal role in the reactivity of 2-bromo-N-cyclohexylbutanamide derivatives. This influence is primarily due to a combination of steric and electronic effects that affect the transition state of nucleophilic substitution reactions, which are characteristic of α-haloamides.

In the context of a bimolecular nucleophilic substitution (S(_N)2) reaction, the accessibility of the electrophilic α-carbon to the incoming nucleophile is of paramount importance. Increasing the steric bulk of the α-substituent hinders the backside attack of the nucleophile, leading to a decrease in the reaction rate. For instance, replacing the ethyl group in this compound with progressively larger alkyl groups is expected to systematically decrease the rate of substitution.

To illustrate this, we can consider the enzymatic kinetic resolution of various α-bromoamides by haloalkane dehalogenases. Although an enzymatic reaction, it provides insights into how the enzyme's active site accommodates different substituents, which often correlates with steric and electronic properties.

| α-Substituent (R in R-CH(Br)-CO-NH-Cyclohexyl) | Relative Reactivity (Conceptual) | Expected Predominant Mechanism | Key Influencing Factors |

|---|---|---|---|

| -H (Glycine derivative) | Highest | SN2 | Minimal steric hindrance |

| -CH3 (Alanine derivative) | High | SN2 | Slight increase in steric bulk |

| -CH2CH3 (As in this compound) | Moderate | SN2 | Moderate steric hindrance |

| -CH(CH3)2 (Valine derivative) | Low | SN2 / SN1 tendencies | Significant steric hindrance |

| -C(CH3)3 (tert-Leucine derivative) | Lowest | SN1 tendencies | Extreme steric hindrance, potential for carbocation stabilization |

Electronically, the α-substituent can also influence the reactivity. Electron-withdrawing groups can polarize the C-Br bond, making the α-carbon more electrophilic and potentially accelerating the reaction. Conversely, electron-donating groups may slightly decrease the electrophilicity of the α-carbon. However, for simple alkyl substituents, the steric effects are generally considered to be the dominant factor in modulating the reactivity of S(_N)2 reactions.

Effects of N-Cyclohexyl Ring Modifications on Chemical Behavior

Modifications to the N-cyclohexyl ring of this compound can influence the chemical behavior of the molecule through both steric and electronic effects, although the latter are generally less pronounced in the saturated cyclohexyl system unless highly electronegative substituents are present. The conformational flexibility of the cyclohexyl ring and the steric hindrance it imposes can affect the reactivity at the distant α-carbon.

A study on the inhibition of fatty acid amide hydrolase (FAAH) by a series of O-aryl carbamates with varying N-substituents provides analogous data on the impact of the N-substituent's size and shape on molecular interactions. While this is a measure of biological activity (IC(_{50})) rather than reaction rate, it reflects how changes in the N-substituent affect the molecule's ability to fit into a binding pocket, a process that is sensitive to steric factors.

| N-Substituent | IC50 (nM) for FAAH Inhibition nih.gov | Inferred Steric/Electronic Influence |

|---|---|---|

| Cyclohexyl | 3.1 ± 0.3 | Baseline |

| Methyl | 140 ± 10 | Smaller size is less favorable for this specific interaction |

| Isopropyl | 58 ± 4 | Intermediate size, less favorable than cyclohexyl |

| Cyclopentyl | 3.7 ± 0.3 | Similar in size and effect to cyclohexyl |

| exo-2-Norbornyl | 29 ± 2 | Bulkier and more rigid, less favorable |

| 1-Adamantyl | 100 ± 10 | Very bulky, significantly less favorable |

The data suggests that there is an optimal size and shape for the N-substituent for this particular biological interaction, with the cyclohexyl group being highly effective. nih.gov Deviations to smaller or significantly bulkier and more rigid groups lead to a decrease in potency. nih.gov In a chemical reaction, such modifications on the N-cyclohexyl ring would similarly be expected to influence reaction rates by altering the steric environment around the reaction center.

Stereochemical Implications of Substituent Changes

The stereochemical outcome of reactions at the α-carbon of this compound is highly dependent on the reaction mechanism and the influence of chiral elements within the molecule. The α-carbon in this compound is a stereocenter, and reactions such as nucleophilic substitution can proceed with either inversion or retention of configuration, or lead to racemization.

For a typical S(_N)2 reaction, backside attack of the nucleophile leads to an inversion of the stereochemical configuration at the α-carbon. This is a well-established principle in nucleophilic substitution reactions. libretexts.org Therefore, if a single enantiomer of this compound undergoes an S(_N)2 reaction, the product is expected to be the corresponding inverted enantiomer.

The presence of the N-cyclohexyl group can also introduce elements of diastereoselectivity, especially if the cyclohexyl ring itself is substituted and chiral. In such cases, the chiral N-cyclohexyl group can influence the approach of the incoming nucleophile, leading to a preferential formation of one diastereomer over the other.

A study on α,γ-dioxygenated amides demonstrated that a chiral N-cyclohex-2-enyl substituent influenced the diastereoselectivity of a radical coupling reaction at the α-position. This suggests that a chiral N-cyclohexyl moiety can indeed exert stereocontrol over reactions at the α-carbon.

The nature of the α-substituent also has significant stereochemical implications. A bulkier α-substituent might favor an S(_N)1-type mechanism, which proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or near-racemic mixture of products.

The interplay between the α-substituent and the N-cyclohexyl group can be complex. For instance, in a molecule with a chiral N-cyclohexyl group, the facial selectivity of the nucleophilic attack on a carbocation intermediate (in an S(_N)1 reaction) could be biased, resulting in an unequal formation of diastereomers.

| Structural Feature | Reaction Type | Expected Stereochemical Outcome | Controlling Factors |

|---|---|---|---|

| Unsubstituted N-cyclohexyl, small α-substituent | SN2 | Inversion of configuration | Backside attack of the nucleophile |

| Unsubstituted N-cyclohexyl, bulky α-substituent | SN1 | Racemization | Formation of a planar carbocation intermediate |

| Chiral substituted N-cyclohexyl, small α-substituent | SN2 | Diastereoselective formation of inverted product | Steric hindrance from the chiral N-cyclohexyl group influencing the trajectory of the nucleophile |

| Chiral substituted N-cyclohexyl, bulky α-substituent | SN1 | Diastereoselective formation of products | Facial bias in the nucleophilic attack on the carbocation intermediate due to the chiral N-cyclohexyl group |

Future Research Directions and Emerging Trends in 2 Bromo N Cyclohexylbutanamide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2-bromo-N-cyclohexylbutanamide is expected to move away from conventional methods, which often rely on stoichiometric and potentially hazardous brominating agents and volatile organic solvents. Research will likely focus on aligning its production with the principles of green chemistry.

Key areas of development include:

Photocatalysis : Visible-light photocatalysis offers a powerful tool for radical generation under mild conditions. Future methodologies could employ heterogeneous photocatalysts, such as mesoporous graphitic carbon nitride (mpg-CN), in combination with a simple bromide source. mpg.de This approach can minimize waste and avoid the use of harsh reagents.

Electrochemical Synthesis : Electrosynthesis represents another green alternative, using electricity to drive the bromination reaction. This technique can reduce the need for chemical oxidants and allows for precise control over reaction conditions.

Alternative Solvents : The use of environmentally benign solvents is a cornerstone of green chemistry. Research is anticipated in the use of deep eutectic solvents (DES) or on-water reactions for the synthesis of this compound and its precursors. researchgate.netresearchgate.net These solvents are often biodegradable, non-flammable, and can be recycled. researchgate.net

Energy-Efficient Methods : Techniques such as microwave irradiation and ultrasound-assisted synthesis are expected to be explored to accelerate reaction times and improve energy efficiency compared to conventional heating. rsc.org Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times in the formation of bromo-organic compounds. researchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Traditional Approach | Potential Green/Sustainable Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS), Elemental Bromine | Catalytic HBr with an oxidant (e.g., H₂O₂), Electrochemical Bromination | Higher atom economy, reduced hazardous waste. |

| Solvent | Carbon Tetrachloride, Chloroform | Deep Eutectic Solvents (DES), Water, Supercritical CO₂ | Reduced toxicity, recyclability, lower environmental impact. |

| Energy Source | Conventional thermal heating | Microwave Irradiation, Visible-Light Photocatalysis, Sonication | Faster reaction rates, lower energy consumption, mild conditions. |

Exploration of Novel Catalytic Applications Beyond Traditional Organic Synthesis

The reactivity of the α-bromo amide moiety makes this compound a versatile building block. Future research will likely exploit this reactivity in novel catalytic systems to construct complex molecular architectures.

Asymmetric Catalysis : The chiral center at the α-carbon presents an opportunity for stereoselective transformations. Future work could involve the use of chiral organocatalysts or transition-metal catalysts to perform enantioselective nucleophilic substitutions of the bromide, leading to the synthesis of enantiomerically pure compounds. The bulky cyclohexyl group could play a crucial role in directing the stereochemical outcome of these reactions.

Photoredox-Mediated Cross-Coupling : The compound could serve as a key substrate in photoredox-catalyzed cross-coupling reactions. For instance, nickel-catalyzed protocols could enable the coupling of the butanamide scaffold with various partners, such as styrenes or vinyl acetates, to form new carbon-carbon bonds under exceptionally mild conditions. mpg.de

Generation of Reactive Intermediates : As an α-haloamide, this compound is a precursor to aza-oxyallyl cations. Future research could explore the catalytic generation of these intermediates for use in cycloaddition reactions, providing efficient pathways to nitrogen-containing heterocyclic structures, which are common motifs in pharmaceuticals.

Table 2: Potential Catalytic Reactions Involving this compound

| Reaction Type | Catalyst System | Potential Product Class | Significance |

|---|---|---|---|

| Asymmetric Nucleophilic Substitution | Chiral Phase-Transfer Catalyst or Organocatalyst | Enantiopure α-functionalized amides | Access to chiral building blocks for medicinal chemistry. |

| Photoredox/Nickel Dual Catalysis | Iridium or Ruthenium photocatalyst + Ni(II) salt | γ-Ketoamides, Substituted Alkenes | Formation of C-C bonds under mild, sustainable conditions. mpg.de |

| [3+2] Cycloaddition | Lewis Acid (e.g., Sc(OTf)₃) | Five-membered N-heterocycles (e.g., oxazolidinones) | Rapid construction of complex heterocyclic scaffolds. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow manufacturing offers significant advantages in terms of safety, scalability, and consistency. This compound is an ideal candidate for integration into such platforms.

Future research in this area will likely focus on:

Continuous-Flow Synthesis : Developing a multi-step flow process for the synthesis and subsequent functionalization of this compound. nih.gov Flow chemistry can improve heat and mass transfer, allow for the safe handling of reactive intermediates, and enable seamless integration of reaction and purification steps.

Automated Reaction Optimization : Utilizing automated synthesis platforms, potentially driven by artificial intelligence and machine learning algorithms, to rapidly screen and optimize reaction conditions. nih.gov Such systems can explore a wide range of parameters (temperature, residence time, stoichiometry) to identify the optimal conditions for synthesizing or reacting this compound, accelerating process development. researchgate.net

On-Demand Synthesis : Integrating flow reactors with online analytical tools like LC-MS and NMR to enable the on-demand synthesis of derivatives. nih.gov This would be particularly valuable in medicinal chemistry for rapidly generating libraries of related compounds for biological screening.

Table 3: Advantages of Flow Chemistry for this compound Chemistry

| Parameter | Traditional Batch Processing | Continuous-Flow Processing |

|---|---|---|

| Safety | Potential for thermal runaway in large-scale reactions. | Superior heat exchange and small reactor volumes minimize risks. |

| Scalability | Difficult and non-linear; requires re-optimization. | Straightforward scaling by running the reactor for a longer duration. |

| Reproducibility | Can vary between batches due to mixing and heating inconsistencies. | High consistency and product quality due to precise process control. |

| Integration | Multi-step processes require isolation of intermediates. | Allows for telescoping of multiple reaction steps without manual handling. nih.gov |

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique combination of a reactive α-bromo group and a bulky, lipophilic cyclohexyl moiety makes this compound an interesting candidate for applications in materials science.

Emerging trends point towards its use as:

A Functional Monomer : The butanamide backbone could be incorporated into larger polymeric structures. The compound itself could be used as a monomer in polymerization reactions, where the cyclohexyl group would impart specific physical properties such as increased glass transition temperature (Tg) and hydrophobicity to the resulting polymer.

An Initiator for Controlled Radical Polymerization : The carbon-bromine bond can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP). Future work could explore immobilizing this compound onto a surface and using it to initiate the "grafting-from" polymerization of other monomers, creating polymer brushes with tailored properties.

A Building Block for Functional Materials : The reactive bromide allows for the covalent attachment of the molecule to surfaces or other materials. This could be used to modify the surface properties of materials, for example, to increase their hydrophobicity or to introduce a specific chemical functionality for further reactions.

Table 4: Potential Applications in Materials Science

| Application Area | Role of this compound | Resulting Material/Property |

|---|---|---|

| Polymer Synthesis | Monomer or co-monomer | Polymers with high thermal stability and hydrophobicity. |

| Surface Modification | Surface-grafting agent | Hydrophobic coatings, biocompatible surfaces. |

| Biomaterials | Functional building block | Scaffolds for tissue engineering with tunable surface properties. |

| Advanced Polymers | ATRP Initiator | Well-defined polymer brushes and block copolymers. |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-bromo-N-cyclohexylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of the parent amide. A common approach involves using brominating agents like -bromosuccinimide (NBS) or molecular bromine in inert solvents (e.g., dichloromethane or chloroform) under controlled temperatures (0–25°C) to ensure regioselectivity . Optimization may include adjusting stoichiometry (e.g., 1.1–1.5 equiv. of bromine source), solvent polarity, and reaction time. For example, longer reaction times (12–24 hrs) at lower temperatures (0–5°C) can minimize side reactions like over-bromination.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (, exact mass 276.56 g/mol) .

- X-ray Crystallography : For definitive conformation analysis, as seen in analogous brominated sulfonamides (e.g., intramolecular H-bonding and torsion angles affecting reactivity) .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : The bromine atom’s reactivity depends on steric hindrance from the cyclohexyl group and solvent effects. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, favoring mechanisms, while bulky nucleophiles (e.g., tert-butoxide) may shift toward pathways. Computational studies (DFT) can predict transition states, and kinetic experiments (e.g., variable-temperature NMR) can elucidate rate-determining steps .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity or chemical reactivity?

- Methodological Answer : Comparative studies with analogs (e.g., 2-bromo-N-(2,4-dichlorophenyl)butanamide) show that additional electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the bromine site, increasing reactivity in cross-coupling reactions. Biological activity (e.g., enzyme inhibition) is influenced by lipophilicity (logP) and hydrogen-bonding capacity, which can be tuned via substituent choice .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or impurities in reagents. Strategies include:

- Strict Anhydrous Conditions : Use of molecular sieves or Schlenk lines.

- Byproduct Analysis : LC-MS or GC-MS to identify intermediates (e.g., dehydrohalogenation products).

- Reproducibility Checks : Cross-validation with alternative brominating agents (e.g., CuBr) .

Q. What role does the cyclohexyl group play in stabilizing/destabilizing the compound’s conformation during reactions?

- Methodological Answer : The cyclohexyl moiety introduces steric bulk, favoring chair conformations that shield the amide carbonyl from nucleophilic attack. X-ray data from similar compounds (e.g., 4-bromo-N-cyclohexylbenzenesulfonamide) reveal intramolecular C–H⋯O interactions that stabilize the L-shaped geometry, impacting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。